molecular formula C8H7NOS B1425917 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one CAS No. 37986-04-2

5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

Cat. No.: B1425917
CAS No.: 37986-04-2
M. Wt: 165.21 g/mol
InChI Key: JAFYEZHFGJPUDV-UHFFFAOYSA-N
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Description

5-Methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a versatile small molecule scaffold with a unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde in the presence of a catalyst under controlled conditions. The reaction typically requires heating and may involve the use of solvents such as toluene or ethanol.

Industrial Production Methods: On an industrial scale, the production of 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one involves optimizing the synthetic routes to achieve high yields and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4H,7H-thieno[3,2-b]pyridin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one serves as a building block for the synthesis of more complex molecules. It is used in the development of new chemical entities and the study of reaction mechanisms.

Biology: In biological research, the compound is used as a tool to study biological processes and pathways. It can act as a probe to investigate enzyme activities and receptor interactions.

Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. It is being explored for its pharmacological properties and its ability to modulate biological targets.

Industry: In industry, the compound is utilized in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism by which 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one

  • 5-ethyl-4H,7H-thieno[3,2-b]pyridin-7-one

  • 5-phenyl-4H,7H-thieno[3,2-b]pyridin-7-one

Uniqueness: 5-Methyl-4H,7H-thieno[3,2-b]pyridin-7-one stands out due to its specific structural features and its ability to undergo diverse chemical reactions. Its methyl group contributes to its unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-methyl-4H-thieno[3,2-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-4-7(10)8-6(9-5)2-3-11-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFYEZHFGJPUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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